Antimycobacterial MIC Against M. tuberculosis: Ortho-F vs. Unsubstituted Benzyl (Class-Level SAR Inference)
The Klimešová 2004 study evaluated 37 benzylsulfanyl derivatives against M. tuberculosis, establishing that electron-withdrawing substituents on the benzyl ring enhance antimycobacterial activity. Compounds lacking electron-withdrawing groups (e.g., unsubstituted benzyl, 4-methylbenzyl) exhibited MIC values at the higher end of the reported range (32 to >1000 µmol/L), while derivatives bearing electron-withdrawing substituents (e.g., nitro, thioamide) achieved MIC values as low as 32 µmol/L [1]. The ortho-fluorine substituent in the target compound introduces an electron-withdrawing effect (Hammett σ_m = 0.34 for F) that is absent in the unsubstituted benzyl analog 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole, predicting a measurable improvement in MIC relative to the unsubstituted comparator [2].
| Evidence Dimension | In vitro antimycobacterial MIC against M. tuberculosis |
|---|---|
| Target Compound Data | MIC predicted to fall within 32–250 µmol/L based on electron-withdrawing ortho-fluorine contribution (class-level SAR extrapolation from Klimešová 2004) |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (unsubstituted benzyl): MIC estimated in the upper range of 125 to >1000 µmol/L (no EWG contribution) |
| Quantified Difference | Predicted 2- to >8-fold improvement in MIC attributable to ortho-fluorine electron-withdrawing effect (class-level SAR inference; exact head-to-head values not published in available full-text) |
| Conditions | In vitro microbroth dilution assay against M. tuberculosis (strain not specified in abstract); MIC expressed in µmol/L |
Why This Matters
Researchers procuring antimycobacterial screening libraries should prioritize the 2-fluorobenzyl derivative over the unsubstituted benzyl analog for higher hit-discovery probability, as SAR data consistently link electron-withdrawing benzyl substituents to enhanced potency.
- [1] Klimešová V, Zahajská L, Waisser K, Kaustová J, Möllmann U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco. 2004;59(4):279-288. doi:10.1016/j.farmac.2004.01.006 View Source
- [2] PubMed Abstract: Klimešová V, Zahajská L, Waisser K, Kaustová J, Möllmann U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Farmaco. 2004 Apr;59(4):279-88. PMID: 15081345. View Source
